4'-Methyl-3'-nitrosuccinanilic acid
Description
Methyl-3 Mercaptopropionate (CAS: Not specified) is a chemical intermediate produced by Chevron Phillips Chemical Company LP. Key properties include:
- Boiling point: 166–169°C
- Flash point: 67°C (closed cup)
- Density: 1.11 g/cm³ at 15°C
- Vapor pressure: 2.00 mmHg at 21°C
- Molecular weight: 120.18 g/mol
It is classified as a UN2810 (6.1 Hazard Class) substance with acute toxicity to aquatic life (e.g., LC50 for fish: 1.7 mg/L) and chronic environmental hazards .
Properties
Molecular Formula |
C11H12N2O5 |
|---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
4-(4-methyl-3-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H12N2O5/c1-7-2-3-8(6-9(7)13(17)18)12-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,12,14)(H,15,16) |
InChI Key |
DCGVUJHKAFCGLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactions Analysis
4’-Methyl-3’-nitrosuccinanilic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents and conditions used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
4’-Methyl-3’-nitrosuccinanilic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-Methyl-3’-nitrosuccinanilic acid involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Toxicity Profile
- Acute toxicity : Rat oral LD50 = 194 mg/kg ; Rabbit dermal LD50 = 1,903.7 mg/kg .
- Aquatic toxicity :
- Environmental persistence: Not readily biodegradable (46% degradation via OECD 301) .
These values highlight its acute and chronic aquatic toxicity , surpassing many common mercaptoesters, which typically exhibit moderate to low ecotoxicity .
Gaps in Evidence
The provided materials lack:
Data on 4'-Methyl-3'-nitrosuccinanilic acid , including its structure, synthesis, or applications.
Comparisons between nitroso-succinanilic acids and other nitrosamines (e.g., nitrosamines in are dimethylaniline derivatives, structurally unrelated to succinanilic acids).
Pharmacological or industrial uses of the queried compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
